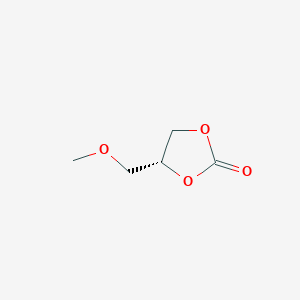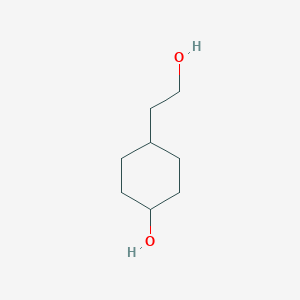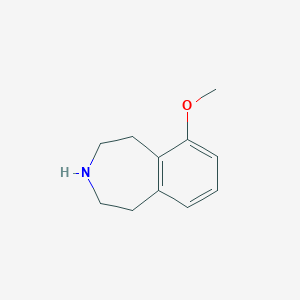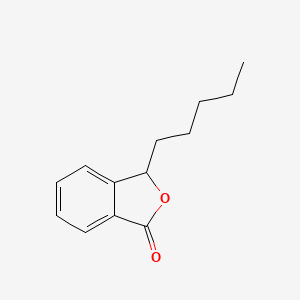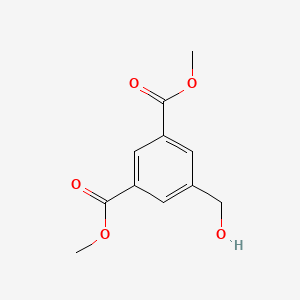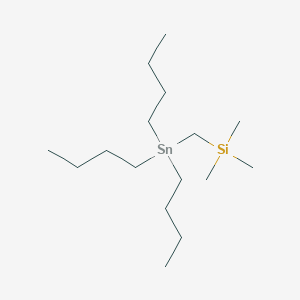
喹啉-7-甲酸甲酯
描述
- Methyl quinoline-7-carboxylate is a nitrogen-containing heterocyclic compound with the chemical formula C<sub>10</sub>H<sub>9</sub>NO<sub>2</sub>.
- It is also known as 7-methylquinoline .
- Quinoline derivatives are essential in medicinal and industrial chemistry due to their versatile applications.
Synthesis Analysis
- Various synthetic routes exist for quinoline and its derivatives, including classical methods like Skraup, Doebner–von Miller, and Conrad-Limpach reactions.
- Green synthetic approaches, such as microwave-assisted and ultraviolet-promoted reactions, have gained prominence.
Molecular Structure Analysis
- Methyl quinoline-7-carboxylate has a fused bicyclic structure containing a benzene ring fused with a pyridine moiety.
- The IUPAC name is benzo[b]pyridine or 1-aza-naphthalene .
Chemical Reactions Analysis
- Quinoline derivatives exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.
- Transition metal-catalyzed reactions and green protocols are useful for their construction and functionalization.
Physical And Chemical Properties Analysis
- Methyl quinoline-7-carboxylate is a solid compound.
- It has a molecular weight of 187.2 g/mol.
- The compound is stable at room temperature and should be stored in a refrigerator.
科学研究应用
-
Synthesis of Quinolines
- Field : Synthetic Organic Chemistry .
- Application : Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are used in the synthesis of various carbonitrile quinoline/benzo[h]quinoline derivatives .
- Method : The synthesis involves using benzaldehyde, methyl cyanoacetate and aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .
- Results : This method provides a rapid and efficient way for the synthesis of various carbonitrile quinoline/benzo[h]quinoline derivatives .
-
Biologically and Pharmaceutically Active Quinoline Derivatives
- Field : Medicinal Chemistry .
- Application : Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It is used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .
- Method : Various synthesis protocols have been reported in the literature for the construction of this scaffold. Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of this compound .
- Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been synthesized .
-
COX-2 Inhibitor
- Field : Medicinal Chemistry .
- Application : 4-imidazolyl methyl quinoline derivatives, specifically a compound possessing an unsaturated cyclohexyl ring attached to C-7 and C-8 quinoline ring, exhibited COX-2 inhibitor potency and selectivity .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The compound was found to be as potent as the reference drug celecoxib and more selective COX-2 inhibitor .
安全和危害
- Avoid breathing mist, gas, or vapors.
- Use personal protective equipment, including chemical impermeable gloves.
- Ensure adequate ventilation and remove all sources of ignition.
未来方向
- Continued research on quinoline derivatives can lead to novel drug candidates with dual modes of action, overcoming toxicity, and resistance.
- Exploration of ADMET studies and Structure-Activity Relationship (SAR) will enhance drug-likeness.
属性
IUPAC Name |
methyl quinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZCGCCFJZVRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502345 | |
| Record name | Methyl quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl quinoline-7-carboxylate | |
CAS RN |
51552-68-2 | |
| Record name | Methyl quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl quinoline-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


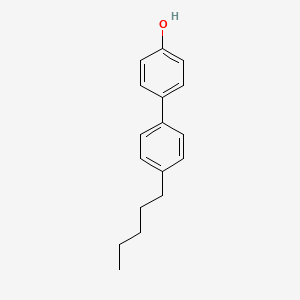
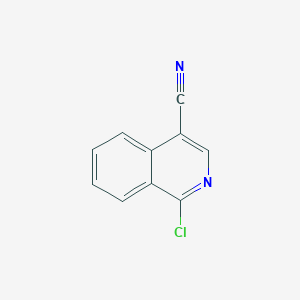
![(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1590605.png)
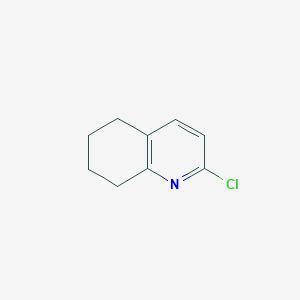
![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)
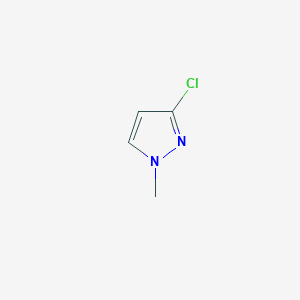
![6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1590612.png)
![Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane](/img/no-structure.png)
